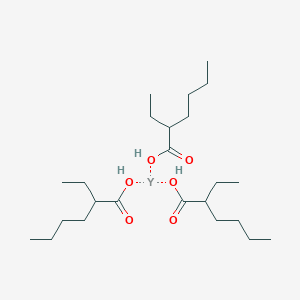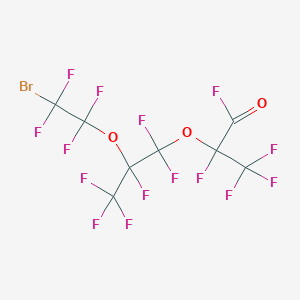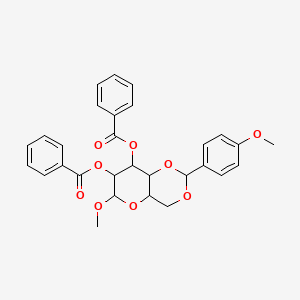
Levofloxacin acyl-b-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ofloxacin O-glucuronide is a metabolite of ofloxacin, a synthetic fluoroquinolone antibiotic. Ofloxacin is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity. The glucuronidation of ofloxacin, resulting in the formation of Ofloxacin O-glucuronide, is a significant metabolic pathway that enhances the solubility and excretion of the drug from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ofloxacin O-glucuronide typically involves the glucuronidation of ofloxacin. This process can be carried out using liver microsomes or specific enzymes such as UDP-glucuronosyltransferases. The reaction conditions often include an aqueous buffer system, a source of glucuronic acid (such as UDP-glucuronic acid), and the enzyme or microsomes. The reaction is usually performed at physiological pH and temperature to mimic the conditions in the human body.
Industrial Production Methods
Industrial production of Ofloxacin O-glucuronide may involve biotechnological processes using microbial or mammalian cell cultures that express the necessary glucuronosyltransferases. These cultures can be optimized to produce high yields of the glucuronide conjugate. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ofloxacin O-glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized metabolites.
Hydrolysis: The glucuronide moiety can be hydrolyzed, releasing the parent compound, ofloxacin.
Conjugation: Further conjugation reactions can occur, leading to the formation of more complex metabolites.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the glucuronide bond.
Conjugation: Enzymatic systems or chemical reagents can be used for further conjugation reactions.
Major Products Formed
Oxidized Metabolites: Various oxidized forms of Ofloxacin O-glucuronide.
Ofloxacin: The parent compound released upon hydrolysis.
Conjugated Metabolites: More complex metabolites formed through further conjugation reactions.
Scientific Research Applications
Ofloxacin O-glucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of ofloxacin in the body.
Toxicology: Investigating the potential toxic effects of ofloxacin and its metabolites.
Drug Development: Understanding the metabolic pathways of ofloxacin can aid in the development of new fluoroquinolone antibiotics with improved pharmacokinetic properties.
Environmental Science: Assessing the environmental impact of ofloxacin and its metabolites, particularly in wastewater treatment and biodegradation studies.
Mechanism of Action
Ofloxacin O-glucuronide itself does not exhibit antibacterial activity. Instead, it is a metabolite formed through the glucuronidation of ofloxacin. The parent compound, ofloxacin, exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, ofloxacin prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Similar Compounds
Levofloxacin O-glucuronide: A metabolite of levofloxacin, another fluoroquinolone antibiotic.
Ciprofloxacin O-glucuronide: A metabolite of ciprofloxacin, a widely used fluoroquinolone antibiotic.
Moxifloxacin O-glucuronide: A metabolite of moxifloxacin, known for its broad-spectrum antibacterial activity.
Uniqueness
Ofloxacin O-glucuronide is unique in its specific metabolic pathway and the enzymes involved in its formation. While other fluoroquinolones also undergo glucuronidation, the specific glucuronosyltransferases and the resulting pharmacokinetic properties can vary. This uniqueness can influence the drug’s efficacy, safety, and environmental impact.
Properties
IUPAC Name |
6-[7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACUZKDACXKMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




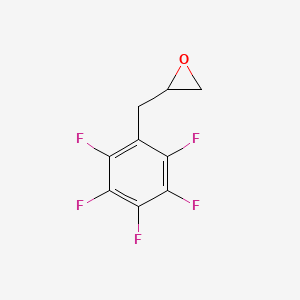
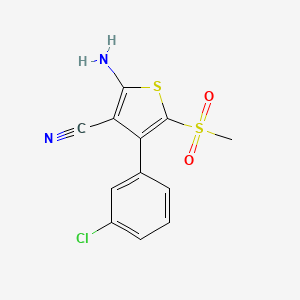
![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12062759.png)
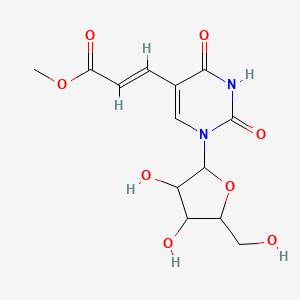
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[3-(2-pyridinyl-N)propylidene-C]ruthenium(II)](/img/structure/B12062764.png)

